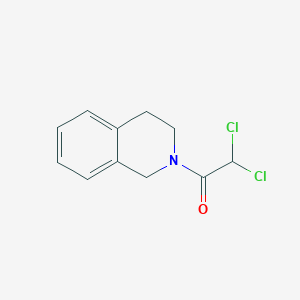
7-Chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is an organic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the reaction of 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with appropriate reagents under controlled conditions. One common method involves the use of chlorinating agents to introduce the chloro group into the molecule. The reaction conditions often require an inert atmosphere and specific solvents such as dichloromethane or dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and substituting agents such as halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions may yield derivatives with different functional groups.
Applications De Recherche Scientifique
7-Chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 7-chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 7-chloro-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid include:
- 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
- Oxolinic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of the cinnoline ring.
Propriétés
Formule moléculaire |
C10H7ClN2O3 |
|---|---|
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
7-chloro-8-methyl-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c1-4-6(11)3-2-5-7(4)12-13-8(9(5)14)10(15)16/h2-3H,1H3,(H,12,14)(H,15,16) |
Clé InChI |
NNFIYFPEYHIBDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1NN=C(C2=O)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




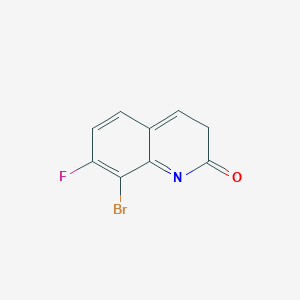
![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872790.png)
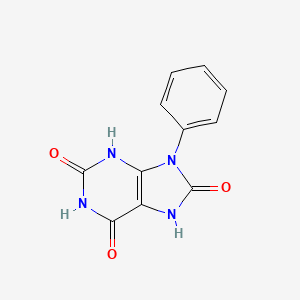

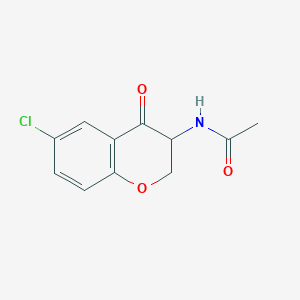
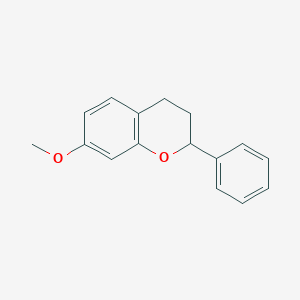
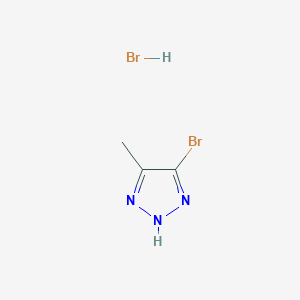
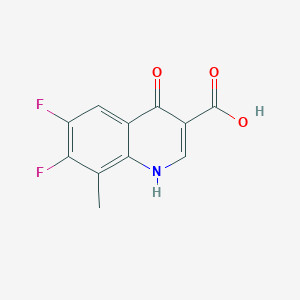


![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)
